2-Chloro-4,6-diphenoxy-1,3,5-triazine
Description
Contextualization within the s-Triazine Heterocycle Family
2-Chloro-4,6-diphenoxy-1,3,5-triazine belongs to the s-triazine or 1,3,5-triazine (B166579) class of heterocyclic compounds. These are characterized by a six-membered aromatic ring composed of three carbon atoms and three nitrogen atoms at alternating positions. chemicalbook.com The s-triazine core is isosteric with benzene (B151609) but exhibits significantly different electronic properties. The presence of three electronegative nitrogen atoms makes the ring electron-deficient, which in turn makes it highly susceptible to nucleophilic substitution rather than the electrophilic substitution reactions typical of benzene. chemicalbook.com
This inherent reactivity is the foundation of s-triazine chemistry. The parent compound for many derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. sigmaaldrich.comlgcstandards.com The three chlorine atoms on cyanuric chloride can be replaced by a wide variety of nucleophiles with remarkable control. The reactivity of the chlorine atoms decreases with each substitution, allowing for the sequential and selective introduction of different functional groups by carefully controlling reaction conditions such as temperature. sigmaaldrich.comlgcstandards.com This modular nature has made s-triazine derivatives ubiquitous in various fields, serving as key components in herbicides, reactive dyes, polymers, and pharmaceuticals. chemicalbook.comfishersci.co.uk
Significance as a Versatile Synthetic Building Block in Contemporary Organic Chemistry
This compound is a prime example of a tailored s-triazine building block. In this molecule, two of the three reactive chlorine sites of cyanuric chloride have been replaced by phenoxy groups. This leaves a single, reactive C-Cl bond, making the compound a valuable monochloro-triazine reagent for introducing the 4,6-diphenoxy-1,3,5-triazinyl moiety into other molecules.
A significant application of this compound is in the activation of carboxylic acids for the synthesis of esters and amides. Research has shown that this compound, in the presence of a tertiary amine, reacts with a carboxylic acid to form a highly reactive intermediate, a 2-acyloxy-4,6-diphenoxy-1,3,5-triazine. google.com This intermediate is referred to as a "triazine superactive ester." google.com The triazine ring acts as a powerful leaving group, facilitating the subsequent acyl-transfer reaction when a nucleophile like an alcohol or amine is introduced. google.com This process is a multistep reaction that proceeds through a quaternary triazinylammonium salt intermediate. google.com
The utility of this compound stems from the predictable reactivity of its single chlorine atom, allowing for clean, high-yield substitutions without the complications of multiple reaction sites. The stable and sterically bulky phenoxy groups modulate the electronic properties and solubility of the triazine core, making it a specialized tool for advanced organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀ClN₃O₂ |
| Molecular Weight | 315.72 g/mol |
| Appearance | Crystalline Solid |
| Synonym | Diphenoxy-chloro-s-triazine |
| Precursor | Cyanuric Chloride, Phenol (B47542) |
Historical Development and Evolution of Research on Chloro-s-Triazines
The history of chloro-s-triazines is intrinsically linked to the commercial availability and study of cyanuric chloride. sigmaaldrich.com In the mid-20th century, research into s-triazine derivatives intensified, leading to a major breakthrough in the 1950s at the laboratories of J.R. Geigy, Ltd. in Switzerland. solubilityofthings.com This research culminated in the discovery of the potent herbicidal properties of certain amino- and chloro-substituted s-triazines, most notably Atrazine. solubilityofthings.comsigmaaldrich.com For decades, these compounds played a significant role in agriculture and were among the most widely used herbicides globally. solubilityofthings.com
Early applications also included the development of reactive dyes, where the reactivity of the C-Cl bond was harnessed to form covalent linkages with the hydroxyl groups of cellulose (B213188) fibers. fishersci.co.uk This ability to anchor chromophores to textiles was a significant advancement in the dye industry.
Over time, the focus of research evolved from these large-scale industrial applications to the use of chloro-s-triazines as more refined and versatile reagents in organic synthesis. Chemists learned to master the stepwise substitution of chlorine atoms on cyanuric chloride, allowing for the creation of complex, non-symmetrical triazine derivatives. lgcstandards.com This led to the development of specialized reagents like this compound and its dimethoxy analogue (CDMT), which are valued not for their own biological activity, but for their ability to facilitate other chemical transformations, such as peptide coupling and the synthesis of complex natural products. google.comsolubilityofthings.com This evolution reflects a broader trend in chemistry, where bulk commodity chemicals are refined into sophisticated tools for constructing intricate molecular architectures.
Structure
3D Structure
Properties
CAS No. |
2972-65-8 |
|---|---|
Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-chloro-4,6-diphenoxy-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3O2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H |
InChI Key |
WPAYYYDSSCOEHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3 |
Other CAS No. |
2972-65-8 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Diphenoxy 1,3,5 Triazine
Nucleophilic Substitution Reactions at the C-2 Position of the Triazine Ring
The reactivity of the 1,3,5-triazine (B166579) ring is characterized by its electron-deficient nature, which facilitates nucleophilic substitution reactions. In 2-chloro-4,6-disubstituted-1,3,5-triazines, the chlorine atom at the C-2 position is the primary site for such reactions. The ease of this substitution is a cornerstone of triazine chemistry, allowing for the introduction of a wide array of functional groups. researchgate.netnih.gov The general reactivity trend for chlorotriazines shows that the substitution of each successive chlorine atom becomes more difficult; cyanuric chloride (trichlorotriazine) is significantly more reactive than its di- and mono-chloro derivatives. nih.gov
Substituent Effects on Reactivity (e.g., Phenoxy vs. Methoxy (B1213986) vs. Phenyl)
The nature of the substituents at the C-4 and C-6 positions of the triazine ring profoundly influences the rate and outcome of nucleophilic substitution at the C-2 position. These substituents modulate the electrophilicity of the carbon atom bonded to the chlorine.
Phenoxy vs. Methoxy Groups: Both phenoxy and methoxy groups are oxygen-linked substituents, but they exert different electronic effects. Studies comparing 2-chloro-4,6-diphenoxy-1,3,5-triazine with its methoxy analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), show that both are effective substrates for activating carboxylic acids. lookchem.comacs.org However, the stability of intermediates derived from them can differ. For instance, stable quaternary P-triazinylphosphonium chlorides can be readily obtained from this compound, whereas the analogous reactions with 2-chloro-4,6-dialkoxy-1,3,5-triazines yield unstable intermediates that decompose easily. researchgate.net This suggests that the phenoxy group, while still electron-donating through resonance, provides a different electronic and steric environment compared to the methoxy group, influencing the stability of reaction intermediates.
Comparison with Phenyl Groups: In 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), the phenyl groups are directly bonded to the triazine ring carbons. chemicalbook.comnih.gov This C-C linkage contrasts with the C-O-C linkage of the phenoxy group. The direct attachment of the aromatic ring has a distinct electronic impact on the triazine core, influencing its application in areas like the synthesis of materials for organic light-emitting diodes (OLEDs). chemicalbook.com
Comparison with Amino Groups: The strong electron-donating character of alkylamino groups drastically reduces the reactivity of the C-Cl bond. For example, 2-chloro-4,6-(diethylamino)-1,3,5-triazine is unable to react with tertiary amines to form the corresponding quaternary ammonium (B1175870) salts under conditions where the dimethoxy analog reacts readily. unive.it This highlights the critical role of substituent electronic effects on the electrophilicity of the triazine ring.
The following table summarizes the general reactivity influence of different substituents at the C-4 and C-6 positions on the C-2 chlorine's susceptibility to nucleophilic attack.
| Substituent (at C4/C6) | Electronic Effect | Influence on C-2 Reactivity | Resulting Intermediate Stability |
| Methoxy (-OCH₃) | Electron-donating (resonance), Electron-withdrawing (inductive) | High | Moderately stable intermediates (e.g., DMTMM) unive.it |
| Phenoxy (-OPh) | Electron-donating (resonance), Electron-withdrawing (inductive) | High | Can form highly stable intermediates (e.g., phosphonium (B103445) salts) researchgate.net |
| Amino (-NR₂) | Strongly Electron-donating | Low | Reaction to form quaternary salts often does not occur unive.it |
| Phenyl (-Ph) | Electron-withdrawing (inductive), Weakly donating/withdrawing (resonance) | High | Used in C-C coupling reactions chemicalbook.com |
Leaving Group Characteristics of the Chlorine Atom
The chlorine atom in this compound is an excellent leaving group, a property central to the compound's utility as a synthetic building block. frontiersin.org The electron-deficient triazine ring stabilizes the transient negative charge that develops during the nucleophilic attack, facilitating the departure of the chloride ion. Isotope effect studies on related chlorotriazines have provided evidence supporting the mechanism of chloride departure in these substitution reactions. lookchem.comacs.org This high reactivity of the C-Cl bond is the initial step for a cascade of reactions, including the formation of various intermediates essential for processes like amide and ester synthesis. unive.it
Formation and Role of Intermediates in Reaction Pathways
The reaction of this compound with nucleophiles does not typically proceed via a direct displacement mechanism. Instead, it involves the formation of highly reactive intermediates that are key to its function, particularly in coupling reactions.
Quaternary Triazinylammonium Salts
A critical step in the activation of other molecules by 2-chloro-4,6-disubstituted-triazines is the formation of a quaternary triazinylammonium salt. researchgate.net This occurs through the reaction of the chlorotriazine with a tertiary amine, such as N-methylmorpholine (NMM). lookchem.comacs.org
Formation Pathway: This compound + Tertiary Amine ⇌ [4,6-Diphenoxy-1,3,5-triazin-2-yl-Ammonium]⁺ Cl⁻
These salts are often highly reactive and may be unstable, serving as transient intermediates generated in situ. lookchem.com Their stability is influenced by the substituents on the triazine ring and the structure of the tertiary amine. unive.it For instance, the salt derived from CDMT and N-methylmorpholine, known as DMTMM, is a widely used coupling agent but has limited stability in solution. unive.it In contrast, the use of N-methylimidazole as the tertiary amine with CDMT leads to a highly stable salt that is unable to promote condensation reactions, demonstrating the tunability of the intermediate's reactivity. unive.it Stable phosphonium analogues have been isolated from the reaction of this compound with tertiary phosphines. researchgate.net
Triazine "Superactive Esters" in Acyl-Transfer Reactions
Once the quaternary triazinylammonium salt is formed, it can react with the carboxylate anion of a carboxylic acid. This reaction displaces the tertiary amine and generates a 2-acyloxy-4,6-disubstituted-1,3,5-triazine. These species are referred to as "superactive esters." researchgate.net
The term "superactive" arises because the 4,6-disubstituted-1,3,5-triazin-2-yloxy group is an exceptionally good leaving group. The powerful electron-withdrawing nature of the triazine ring makes the carbonyl carbon of the acyl group highly electrophilic and susceptible to attack by a final nucleophile (e.g., an amine). This efficiency makes triazine-based activators, including the diphenoxy derivative, highly effective reagents for peptide synthesis and the formation of other amide or ester bonds under mild conditions. researchgate.net
Mechanism of Carboxylic Acid Activation by Chloro-s-Triazines
The activation process can be summarized in the following steps:
| Step | Reactants | Product(s) | Description |
| 1 | This compound + Tertiary Amine (e.g., NMM) | Quaternary triazinylammonium salt | Formation of the initial activated intermediate. This is often the rate-determining step and can be reversible. lookchem.com |
| 2 | Quaternary triazinylammonium salt + Carboxylate (R-COO⁻) | "Superactive Ester" (2-Acyloxy-4,6-diphenoxy-1,3,5-triazine) + Tertiary Amine | The carboxylate displaces the tertiary amine from the quaternary salt to form the highly reactive acyl-transfer agent. |
| 3 | "Superactive Ester" + Nucleophile (e.g., R'-NH₂) | Amide (R-CO-NHR') + 2-Hydroxy-4,6-diphenoxy-1,3,5-triazine | The nucleophile attacks the activated carbonyl group, forming the desired product and a stable, water-soluble triazine byproduct. |
This mechanistic pathway has been supported by various studies, including kinetic analyses and the spectroscopic identification of intermediates. lookchem.comacs.org The efficiency of this process has established 2-chloro-4,6-disubstituted-triazines as indispensable tools in modern organic synthesis for the formation of amide and ester linkages.
Influence of Tertiary Amine Structure on Reaction Rate and Mechanism
The reaction of this compound with a carboxylic acid is critically dependent on the presence of a tertiary amine. The amine acts as a catalyst, initiating the activation process by attacking the electron-deficient carbon atom of the triazine ring bonded to the chlorine atom. This leads to the formation of a highly reactive quaternary triazinylammonium salt intermediate. The structure of this tertiary amine has a profound impact on both the rate of the reaction and the stability of the intermediate.
Table 1: Influence of Tertiary Amine Structure on Reactivity (Qualitative)
| Tertiary Amine | Expected Relative Rate of Quaternary Salt Formation | Key Structural Features |
| N-methylmorpholine | High | High basicity, moderate steric hindrance |
| Triethylamine | Moderate to High | High basicity, greater steric hindrance than NMM |
| N,N-Diisopropylethylamine | Low | High steric hindrance |
This table is a qualitative representation based on general principles of nucleophilicity and steric hindrance in reactions with 2-chloro-1,3,5-triazines.
Multi-Step Processes in Activation of Carboxylic Functionality
The activation of a carboxylic acid by this compound in the presence of a tertiary amine is not a single-step event. It is a sophisticated multi-step process.
The initial step, as previously mentioned, is the nucleophilic attack of the tertiary amine on the triazine to form a quaternary triazinylammonium chloride. This intermediate is highly electrophilic. The carboxylate anion, formed by the deprotonation of the carboxylic acid by the tertiary amine, then acts as a nucleophile. It attacks the triazinylammonium salt, displacing the tertiary amine and forming a 2-acyloxy-4,6-diphenoxy-1,3,5-triazine. This species is often referred to as a "superactive" ester due to its high reactivity towards nucleophiles like amines or alcohols.
Formation of the Quaternary Triazinylammonium Salt: The tertiary amine attacks this compound.
Formation of the Carboxylate Anion: The tertiary amine deprotonates the carboxylic acid.
Formation of the "Superactive" Ester: The carboxylate anion displaces the tertiary amine from the triazinylammonium salt.
This multi-step mechanism has been supported by various studies, including kinetic measurements and the isolation or spectroscopic observation of the intermediates in related systems. The "superactive" ester is a key species that readily undergoes nucleophilic attack by an amine to form a stable amide bond, regenerating the tertiary amine catalyst in the process.
Reaction with Organometallic Reagents (e.g., Grignard reagents)
This compound can undergo carbon-carbon bond-forming reactions with various organometallic reagents. The electron-deficient nature of the triazine ring facilitates nucleophilic attack, and the chlorine atom serves as a good leaving group in cross-coupling reactions.
A notable example is the reaction with Grignard reagents. While specific studies on this compound are not extensively detailed in readily available literature, the reaction of the closely related 2-chloro-4,6-diphenyl-1,3,5-triazine with phenylmagnesium bromide has been reported to yield 2,4,6-triphenyl-1,3,5-triazine (B147588). This suggests that the chlorine atom can be effectively displaced by the nucleophilic carbon of the Grignard reagent.
Furthermore, studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine have demonstrated that it undergoes cross-coupling reactions with Grignard reagents, as well as with organostannanes, organoalanes, and organozinc halides, in the presence of palladium or nickel catalysts, to afford the corresponding 2-alkyl- or 2-aryl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields. These reactions highlight the versatility of the 2-chloro-1,3,5-triazine (B1239457) scaffold in forming new C-C bonds.
Table 2: Representative Reaction with Grignard Reagent
| Triazine Substrate (Analogue) | Grignard Reagent | Product |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Phenylmagnesium bromide | 2,4,6-Triphenyl-1,3,5-triazine |
This table is based on the reported reaction of a close analogue of the title compound.
The reaction of this compound with a Grignard reagent, such as an alkyl or aryl magnesium halide, would be expected to proceed via a nucleophilic substitution mechanism, likely facilitated by a transition metal catalyst, to yield the corresponding 2-alkyl- or 2-aryl-4,6-diphenoxy-1,3,5-triazine.
Advanced Applications of 2 Chloro 4,6 Diphenoxy 1,3,5 Triazine in Chemical Synthesis and Materials Science
Application as a Core Scaffold for Novel Organic Compounds
2-Chloro-4,6-diphenoxy-1,3,5-triazine functions as a pivotal molecular scaffold for constructing more complex and functionally diverse organic compounds. The triazine ring itself is a stable, electron-deficient core, and the two phenoxy groups modify its electronic properties and steric profile. The key to its utility as a scaffold lies in the reactivity of the third, remaining chlorine atom.
The synthesis of substituted 1,3,5-triazines is often based on the functionalization of cyanuric chloride, where the reactivity of the chlorine atoms decreases as more substituents are added. mdpi.com This allows for a controlled, stepwise substitution. By starting with this compound, chemists can introduce a third, different nucleophile to create non-symmetrically substituted triazines. mdpi.com This strategy is fundamental to creating a wide array of derivatives where different functional groups can be precisely installed on the triazine core, leading to molecules designed for specific applications in medicinal chemistry and materials science. For instance, related 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) is a known intermediate for synthesizing novel bipolar host materials for organic light-emitting diodes (OLEDs). chemicalbook.comsarex.com
Role in Peptide Synthesis and Amide Bond Formation
The formation of amide bonds is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. Triazine-based reagents are effective for this transformation due to their ability to activate carboxylic acids.
This compound is a highly effective reagent for activating carboxylic acids to facilitate amide bond formation. Its mechanism involves the creation of highly reactive intermediates. A key finding is that while reactions of tertiary phosphines with 2-chloro-4,6-dialkoxy-1,3,5-triazines yield unstable quaternary P-triazinylphosphonium chlorides, the reaction with this compound uniquely forms stable quaternary P-triazinylphosphonium chlorides. researchgate.net
These stable phosphonium (B103445) salts are potent activating agents. researchgate.net They react with a carboxylic acid to generate a "superactive" triazine ester intermediate. This activated ester is highly electrophilic and reacts readily with a primary or secondary amine to form the desired amide bond with high efficiency. researchgate.net This method is particularly valuable in peptide synthesis, where efficient coupling and preservation of chirality are essential. researchgate.netgoogle.com The analogous compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), is also widely used as a coupling reagent in peptide chemistry. guidechem.comsemanticscholar.org
Table 1: Amide Bond Formation via Carboxylic Acid Activation
| Step | Reactants | Intermediate/Product | Significance |
|---|---|---|---|
| 1. Activator Formation | This compound + Tertiary Phosphine (B1218219) | Stable Quaternary P-triazinylphosphonium Chloride | Forms a stable, isolable activating reagent, a unique feature of the diphenoxy derivative. researchgate.net |
| 2. Acid Activation | P-triazinylphosphonium Chloride + Carboxylic Acid (R-COOH) | "Superactive" 2-Acyloxy-4,6-diphenoxy-1,3,5-triazine | Creates a highly reactive ester, primed for nucleophilic attack. researchgate.net |
| 3. Amide Formation | "Superactive" Triazine Ester + Amine (R'-NH₂) | Amide (R-CO-NH-R') | Results in efficient peptide bond formation with high yields. researchgate.net |
The modification of biopolymers is crucial for developing advanced biomaterials, drug delivery systems, and tissue engineering scaffolds. While triazine-based coupling reagents are employed for these conjugations, specific applications of this compound for the functionalization of biopolymers like hyaluronic acid are not widely documented in the reviewed scientific literature. However, its close structural analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), has been successfully used as an activating agent for modifying hyaluronic acid, demonstrating the potential of this class of compounds in biopolymer chemistry.
Contributions to Polymer Chemistry and Material Science
The rigid, planar, and electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it an attractive component for advanced polymers and functional materials, imparting properties such as thermal stability and specific electronic characteristics.
This compound is a promising building block for functional organic materials. The triazine core is a known electron acceptor, a property that is highly desirable in materials for organic electronics. chemicalbook.com While specific applications of the diphenoxy derivative are emerging, the closely related 2-chloro-4,6-diphenyl-1,3,5-triazine is a well-established intermediate for creating bipolar host materials used in highly efficient phosphorescent OLEDs. chemicalbook.comchemicalbook.com The general strategy involves using the reactive chloro group to attach other functional moieties, such as carbazole (B46965) derivatives, to the triazine core. chemicalbook.com The resulting molecules possess excellent electron-transporting properties, making them suitable for use in organic field-effect transistors and photovoltaic cells. chemicalbook.com The phenoxy groups in this compound can also be functionalized to fine-tune the solubility, processability, and electronic energy levels of the final material.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The vast majority of triazine-based dendrimers are synthesized via nucleophilic aromatic substitution starting from cyanuric chloride. nih.govresearchgate.net
This compound can be used as a key building block in a divergent approach to dendrimer synthesis. In this strategy, the diphenoxy-triazine unit acts as a branching point. For example, reaction with a multifunctional nucleophile, such as a diamine or triamine, would displace the chlorine atom and link multiple triazine units together or attach a new layer of branching points. This iterative process allows for the generation-by-generation construction of complex, hyperbranched structures. nih.gov Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been shown to possess enhanced thermal stability and favorable photophysical properties for applications in OLEDs and photocatalysis. nih.gov The use of this compound provides a pathway to similar architectures where the phenoxy groups can be used to control intermolecular interactions and material properties.
Role as a Cross-Linking Agent in Polymer Formulations
Cross-linking agents are crucial molecules that establish chemical bonds between polymer chains, transforming their structure into a more rigid and stable three-dimensional network. youtube.com This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. google.com Triazine derivatives, owing to the reactivity of the triazine ring, are utilized in the formulation of cross-linked polymers. For instance, certain triazine-trione compounds are effective cross-linking agents for high-temperature stable polymers like fluorocarbon polymers, improving their abrasion and deformation resistance at elevated temperatures. google.com Similarly, other triazine-based polymers can act as charring and foaming agents in intumescent flame retardants for various plastics. researchgate.net
While the broader class of chlorotriazines and other derivatives see use in polymer applications, specific documented research focusing solely on this compound as a cross-linking agent is not prominent in the surveyed literature. However, the closely related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is noted to function as a cross-linking agent in polymer formulations, where it helps to improve the mechanical properties and durability of plastics. The reactivity of the chlorine atom on the triazine ring is key to this function, allowing it to react with functional groups on polymer chains to form the cross-links. This suggests a potential, though not explicitly documented, parallel application for the diphenoxy derivative, where the fundamental reactive site for cross-linking is present.
Fabrication of Two-Dimensional Triazine Structures (2DTSs) and Covalent Triazine Frameworks (CTFs)
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high stability, porosity, and nitrogen-rich frameworks, which are constructed from aromatic 1,3,5-triazine rings. researchgate.netresearchgate.net These properties make them highly attractive for applications in gas adsorption and separation, and catalysis. researchgate.netchemicalbook.com The synthesis of CTFs can be approached through various methods, often starting with precursors like cyanuric chloride, the parent molecule of this compound.
One major strategy for CTF synthesis involves the trimerization of aromatic dinitrile monomers through an ionothermal process. chemicalbook.cominnospk.com Alternative methods include Friedel–Crafts reactions with cyanuric chloride, superacid-catalyzed polymerization, and amidine-based polycondensation. researchgate.netchemicalbook.cominnospk.com A more direct approach involves using triazine-containing monomers as building blocks in reactions like nucleophilic substitution. researchgate.netinnospk.com For example, a novel synthetic route involves the aromatic nucleophilic substitution reaction of cyanuric chloride with organolithium reagents to form the C-C bonds of the framework. innospk.comambeed.com This method has been successfully used to create CTFs with photocatalytic activity for water splitting. innospk.comambeed.com
The fabrication of two-dimensional triazine structures (2DTSs) represents a significant advancement in materials science. Researchers have reported a metal-assisted and solvent-mediated reaction between calcium carbide and cyanuric chloride to produce 2DTSs on a gram scale. In this process, the solvent, dimethylformamide, reacts with cyanuric chloride, promoted by calcium carbide, to form dimethylamino-s-triazine intermediates. These intermediates then undergo nucleophilic substitutions, and the presence of calcium ions directs the reaction to form a two-dimensional structure. Such 2D materials, which can be viewed as organic counterparts to inorganic materials like graphene, are being explored as visible-light-driven photocatalysts for water splitting. The ability to construct these frameworks from simple, modifiable triazine units opens the door to custom-designing functional materials.
| Synthesis Strategy for CTFs | Precursor/Monomer Example | Key Features |
| Ionothermal Polymerization | Aromatic dinitriles | High temperature process, often uses ZnCl₂. chemicalbook.cominnospk.com |
| Friedel-Crafts Reaction | Cyanuric chloride | Catalyzed reaction to form C-C bonds. innospk.com |
| Nucleophilic Aromatic Substitution | Cyanuric chloride, Organolithium reagents | Forms C-C bonds under milder conditions. innospk.comambeed.com |
| Metal-Assisted Synthesis (2DTS) | Cyanuric chloride, Calcium carbide | Solvent-mediated reaction to form 2D structures. |
Supramolecular Chemistry and Crystal Engineering Applications of Triazine Derivatives
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. google.com 1,3,5-Triazine derivatives are exceptional building blocks in this field, participating in various interactions including hydrogen bonding and π-stacking, which are fundamental to crystal engineering—the design and synthesis of solid-state structures with desired properties. rsc.org
Design of Molecular Duplexes through Non-Covalent Interactions
Molecular duplexes are structures formed by the self-assembly of two complementary molecules. The predictable geometry and hydrogen-bonding capabilities of triazine derivatives make them ideal candidates for designing such systems. chemicalbook.comresearchgate.net Research has shown the synthesis of novel s-triazine derivatives that form unique and robust molecular duplexes in the solid state. chemicalbook.comresearchgate.netresearchgate.net These duplexes are stabilized by a cooperative array of non-covalent interactions, including N-H···N, C-H···O, and C-H···π hydrogen bonds. chemicalbook.comresearchgate.net The specific arrangement of hydrogen bond donors and acceptors on the triazine scaffold guides the self-assembly process. researchgate.net The stability and prevalence of these duplex structures make these triazine derivatives attractive platforms for creating more complex supramolecular constructs. chemicalbook.comresearchgate.net Furthermore, recognition-encoded melamine (B1676169) oligomers, which are based on the triazine scaffold, can form sequence-selective duplexes in a manner analogous to nucleic acids. sigmaaldrich.com
Stabilization of Solid-State Structures via Hydrogen Bonding and π-Interactions
The three-dimensional arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. In triazine-based systems, hydrogen bonds and π-interactions are dominant forces that stabilize the crystal lattice. The solid-state structures of numerous triazine derivatives are guided by robust supramolecular synthons, which are predictable patterns of intermolecular interactions. chemicalbook.comresearchgate.net
| Type of Non-Covalent Interaction | Role in Triazine Crystal Structures | Example Compounds |
| N-H···N Hydrogen Bonds | Formation of primary duplexes and tapes. chemicalbook.comresearchgate.net | Amino-substituted triazines. researchgate.net |
| C-H···O Hydrogen Bonds | Cooperative stabilization of duplex structures. chemicalbook.comresearchgate.net | Triazine derivatives with ether or carbonyl groups. chemicalbook.comresearchgate.net |
| π-π Stacking Interactions | Packing of aromatic rings, formation of 1D tapes and 3D networks. researchgate.net | 2,4,6-triaryloxy-1,3,5-triazines. |
| C-H···π Interactions | Further stabilization of molecular packing. chemicalbook.comresearchgate.net | Aryl-substituted triazine derivatives. chemicalbook.comresearchgate.net |
Catalytic Applications and Ligand Design
The development of efficient and selective catalysts is a central goal of modern chemistry. Chiral ligands are essential components in asymmetric catalysis, a field that aims to produce enantiomerically pure compounds. The 1,3,5-triazine scaffold has been successfully incorporated into ligand design, leading to novel catalysts with unique properties. sigmaaldrich.com
Synthesis of Chiral Phosphine-Triazine Ligands for Asymmetric Catalysis
Chiral phosphine ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, due to their strong coordination to metal centers. The synthesis of new chiral phosphines is a continuous area of research to improve catalytic activity and enantioselectivity for a wide range of substrates.
Incorporating a triazine core into a phosphine ligand creates a hybrid structure with potentially unique electronic and steric properties. 1,3,5-Triazine derivatives are used as ligands in catalysis, with phosphine-triazine ligands being a notable example. sigmaaldrich.com The synthesis of these ligands often involves the sequential substitution of chlorine atoms on cyanuric chloride, allowing for the introduction of both chiral phosphine moieties and other functional groups that can fine-tune the ligand's properties. The nitrogen atoms within the triazine ring can also play a role in metal coordination or in secondary interactions within the catalytic complex, influencing its reactivity and selectivity. While the broader class of chiral phosphines is extensive, the development of specific phosphine-triazine ligands represents a targeted approach to creating new catalytic systems for challenging asymmetric transformations.
Spectroscopic and Structural Characterization of 2 Chloro 4,6 Diphenoxy 1,3,5 Triazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei, allowing for the precise mapping of the molecular framework.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique chemical shifts. For 2-chloro-4,6-disubstituted-1,3,5-triazines, ¹H NMR is primarily used to characterize the substituent groups attached to the triazine ring.
While the spectrum for 2-chloro-4,6-diphenoxy-1,3,5-triazine is not available in the searched results, the analysis of its derivatives is instructive. For 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) , the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent due to the molecule's symmetry. This results in a single, sharp signal in the ¹H NMR spectrum, typically observed around 4.0-4.1 ppm. chemicalbook.com The integration of this peak would correspond to six protons.
For the target compound, This compound , one would expect to see a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the two phenoxy groups. The protons closer to the oxygen atom (ortho positions) would likely be the most deshielded and appear further downfield compared to the meta and para protons, due to the electron-withdrawing effect of the triazine ring transmitted through the ether linkage.
Interactive Data Table: ¹H NMR Chemical Shifts for 2-Chloro-4,6-dimethoxy-1,3,5-triazine
| Compound Name | Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | -OCH₃ | ~4.05 | Singlet |
Note: The exact chemical shift can vary slightly depending on the solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
For 2-chloro-4,6-dimethoxy-1,3,5-triazine , the ¹³C NMR spectrum shows characteristic signals for the methoxy carbons and the triazine ring carbons. nih.gov The carbon atoms of the triazine ring are highly deshielded due to the electronegativity of the nitrogen atoms and the chlorine atom. The C-Cl and C-O carbons of the triazine ring typically appear in the 170-175 ppm range, while the methoxy carbons (-OCH₃) resonate at a much higher field, around 55-60 ppm. nih.gov
In the case of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) , the spectrum is more complex. It features signals for the triazine ring carbons, as well as for the carbons of the two phenyl substituents. nih.gov The carbons of the triazine ring attached to the phenyl groups and the chlorine atom are found at approximately 171.7 ppm. nih.gov The phenyl carbons themselves show a range of signals between 128 and 136 ppm, including the ipso-carbon (the carbon directly attached to the triazine ring).
Based on these derivatives, the predicted ¹³C NMR spectrum for This compound would show signals for the triazine carbons in the highly deshielded region (~170-175 ppm) and a set of signals in the aromatic region (typically ~115-160 ppm) for the phenoxy groups.
Interactive Data Table: ¹³C NMR Chemical Shifts for 2-Chloro-1,3,5-triazine (B1239457) Derivatives
| Compound Name | Carbon Atom | Chemical Shift (δ) in ppm |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | C-Cl / C-O (Triazine) | ~172 |
| -OCH₃ | ~56 | |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | C-Cl / C-Ph (Triazine) | ~171.7 |
| Phenyl C (ipso) | ~135 | |
| Phenyl C (aromatic) | ~128-133 |
Note: Chemical shifts are approximate and can vary with solvent and specific instrument conditions.
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies.
For the 2-chloro-4,6-disubstituted-1,3,5-triazine series, key vibrations include the C-N stretching within the triazine ring, the C-Cl stretch, and vibrations associated with the substituent groups. The triazine ring typically exhibits strong absorption bands in the 1400-1600 cm⁻¹ region.
In the FTIR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine , one can observe strong bands corresponding to the C-O stretching of the methoxy groups in addition to the triazine ring vibrations. nih.gov Similarly, for 2-chloro-4,6-diphenyl-1,3,5-triazine , characteristic C=C stretching vibrations from the phenyl rings are prominent. nih.gov
For This compound , the FTIR spectrum would be expected to show:
Strong C-N stretching bands of the triazine ring (around 1400-1550 cm⁻¹).
Aromatic C=C stretching bands from the phenoxy groups (around 1500-1600 cm⁻¹).
Asymmetric and symmetric C-O-C (aryl ether) stretching bands (around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively).
The C-Cl stretching vibration, typically found in the lower frequency region (around 800 cm⁻¹).
Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for 2-Chloro-1,3,5-triazine Derivatives
| Compound Name | Functional Group Vibration | Approximate Wavenumber (cm⁻¹) |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Triazine Ring (C=N, C-N) | 1550, 1400 |
| C-O Stretch | 1340, 1070 | |
| 2-Chloro-4,6-diphenyl-1,3,5-triazine | Triazine Ring (C=N, C-N) | 1525, 1380 |
| Aromatic C=C Stretch | 1590, 1490 | |
| C-Cl Stretch | ~800 |
Source: Data compiled from PubChem spectral information. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound was not found in the search, the structure of 2-chloro-4,6-dimethoxy-1,3,5-triazine has been determined. nih.govsigmaaldrich.com The molecules lie on a crystallographic mirror plane. This confirms the planarity of the central triazine ring. sigmaaldrich.com
Interactive Data Table: Example Crystallographic Data for a Triazine Derivative
| Parameter | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.991 |
| b (Å) | 15.659 |
| c (Å) | 6.540 |
| Z (molecules/unit cell) | 4 |
Source: CCDC Number 229101 as cited in PubChem. nih.gov
Dynamic Behavior and Conformational Studies (e.g., Restricted Rotation)
Substituted triazines can exhibit interesting dynamic behaviors in solution, most notably the restricted rotation around the bonds connecting the substituent to the triazine ring. This phenomenon arises from steric hindrance or the partial double-bond character of the C-substituent bond.
Studies on related 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have used dynamic NMR (DNMR) spectroscopy to investigate the restricted rotation about the amino-triazine bond. researchgate.net By analyzing the NMR spectra at different temperatures, researchers can observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the activation free energies for the rotational process. researchgate.net At low temperatures, distinct isomers resulting from slow rotation can be detected. researchgate.net
For This compound , a similar dynamic process could be anticipated. The rotation around the C-O bonds of the phenoxy groups might be hindered. The energy barrier for this rotation would depend on the steric interactions between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the triazine ring. Variable-temperature NMR studies would be the ideal method to probe this potential conformational dynamism. The phenoxy groups can rotate relative to the triazine plane, and the preferred conformation would represent a balance between electronic conjugation effects and steric repulsion.
Computational and Theoretical Studies on 2 Chloro 4,6 Diphenoxy 1,3,5 Triazine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and various electronic properties that govern the molecule's reactivity and spectroscopic behavior.
For 2-Chloro-4,6-diphenoxy-1,3,5-triazine, a DFT analysis would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would yield key parameters such as bond lengths, bond angles, and dihedral angles.
Subsequent analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For this compound, the electron-withdrawing triazine ring and the electron-donating phenoxy groups would create a distinct electrostatic potential surface, guiding its chemical behavior.
While specific DFT studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the methodology remains a standard and powerful approach for its electronic structure analysis. The table below outlines the typical parameters that would be calculated in such a study.
| Parameter | Description | Significance |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational data on bond lengths and angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Quantifies the partial charge on each atom. |
Semiempirical Modeling of Reaction Mechanisms and Intermediates
Semiempirical quantum chemistry methods, which use parameters derived from experimental data, offer a computationally less intensive alternative to ab initio methods for studying reaction mechanisms and identifying transient intermediates. These models are particularly useful for larger molecules or for exploring complex reaction pathways.
A key application of this compound is in the activation of carboxylic acids for the synthesis of esters and amides. The mechanism of this activation has been investigated using semiempirical modeling. The process is understood to be a multistep reaction involving the formation of quaternary triazinylammonium salts as key intermediates. acs.org
The reaction is initiated by the interaction of this compound with a tertiary amine. Semiempirical calculations support a two-step AN + DN mechanism for the formation of these intermediates. acs.org In this process, a zwitterionic addition product is formed, which can be identified through spectroscopic methods like 1H NMR. acs.org
The table below summarizes the key intermediates and mechanistic steps in the activation of carboxylic acids by this compound that are supported by semiempirical modeling.
| Intermediate / Step | Description | Computational Insight |
| Quaternary Triazinylammonium Salt | Formed from the reaction of the triazine with a tertiary amine. | Identified as a key intermediate; its stability and formation rate are influenced by the amine's structure. acs.org |
| Zwitterionic Adduct | An initial addition product in the AN + DN mechanism. | Its existence is supported by both semiempirical modeling and spectroscopic data. acs.org |
| "Superactive" Triazine Ester | Formed upon reaction with a carboxylic acid, this species readily reacts with nucleophiles. | Modeling can help to explain the enhanced reactivity of this intermediate. researchgate.net |
Prediction of Molecular Interactions and Structural Directivity
The prediction of molecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, as well as its behavior in solution. These interactions are governed by non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking.
For this compound, the presence of aromatic phenoxy groups suggests that π-π stacking interactions could play a significant role in its crystal structure and in its interactions with other aromatic molecules. The triazine ring, being electron-deficient, can interact favorably with electron-rich aromatic systems.
Computational methods for predicting these interactions range from molecular mechanics force fields to more accurate quantum mechanical calculations. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. This method maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
The following table outlines the types of molecular interactions that would be computationally investigated to understand the structural directivity of this compound.
| Interaction Type | Description | Potential Role in the Compound's Structure |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to be a dominant force in crystal packing, involving the phenoxy and triazine rings. |
| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | The chlorine atom could interact with nucleophilic sites on adjacent molecules. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms. | The ether oxygens and triazine nitrogens can act as hydrogen bond acceptors. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the crystal lattice. |
Emerging Research Directions and Future Outlook for 2 Chloro 4,6 Diphenoxy 1,3,5 Triazine Chemistry
Exploration of Novel Substitution Patterns and Derivative Synthesis
The inherent reactivity of the chlorine atom on the triazine ring serves as a gateway for extensive chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. The sequential and controlled substitution of chlorides on the triazine core, starting from the readily available cyanuric chloride, is a foundational strategy. researchgate.net The reactivity of the chlorine atoms decreases with each substitution, enabling the stepwise introduction of different nucleophiles to create unsymmetrical triazine derivatives. researchgate.netnih.gov
Recent research has focused on introducing a wide variety of functional groups to the 2-chloro-4,6-disubstituted-1,3,5-triazine scaffold. For instance, novel 2,4,6-trisubstituted 1,3,5-triazines have been synthesized with moieties such as –OH, –SH, –OMe, –HNR, –SR, and amino acids. clockss.org The synthesis of these derivatives often involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with various nucleophiles like 2-aminobenzoic acid and 2-mercaptobenzoic acid, resulting in good yields of the corresponding substituted triazines. clockss.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as a powerful tool for creating new carbon-carbon bonds on the triazine ring. This has been demonstrated in the synthesis of 2-substituted 4,6-diphenyl-1,3,5-triazines from 2-substituted 4,6-dichloro-1,3,5-triazines and phenylboronic acid. researchgate.net The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine has also been explored with various organometallic reagents, including organostannanes, Grignard reagents, organoalanes, and organozinc halides, leading to the formation of 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to excellent yields. researchgate.net
The development of dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core represents another significant direction. These highly branched, monodisperse molecules are synthesized through multi-step processes, often employing palladium-catalyzed reactions to connect dendritic wedges to the central triazine unit. nih.gov These complex structures exhibit unique photophysical properties and have improved thermal stability. nih.gov
Interactive Table: Examples of Synthesized 2-Chloro-4,6-diphenoxy-1,3,5-triazine Derivatives and their Synthetic Approaches
| Derivative Class | Substituents | Synthetic Approach | Starting Material | Reference |
| Trisubstituted Triazines | –OH, –SH, –OMe, –HNR, –SR, amino acids | Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-4,6-dimethoxy-1,3,5-triazine | clockss.org |
| Bipolar Host Materials | Bicarbazole compounds | Nucleophilic Substitution | 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) | chemicalbook.com |
| Alkylated Triazines | Alkyl groups | Pd- or Ni-catalyzed cross-coupling | 2-chloro-4,6-dimethoxy-1,3,5-triazine | researchgate.net |
| Aromatic Dendrimers | Triphenyl-1,3,5-triazine cores | Palladium-catalyzed cross-coupling | 2-chloro-4,6-diphenyl-1,3,5-triazine | nih.gov |
| Peptide-Triazine Hybrids | Oligopeptide moieties | Solution-phase synthesis | 2,4-dichloro-6-methoxy-1,3,5-triazine | nih.gov |
Advanced Applications in Bio-Organic Chemistry beyond Peptide Synthesis
While the utility of 2-chloro-4,6-disubstituted triazines in peptide synthesis is well-documented, current research is unveiling their potential in a broader bio-organic context. google.com These compounds are now being investigated for their therapeutic and diagnostic applications, largely due to the versatility of the triazine scaffold in presenting bioactive functionalities.
One promising area is the development of novel antibacterial agents. Researchers have synthesized and evaluated a series of 2,4,6-trisubstituted 1,3,5-triazines for their ability to inhibit the bacterial enzyme MurF, which is crucial for peptidoglycan biosynthesis. clockss.org This inhibition offers a targeted mechanism for antibacterial action.
In the realm of cancer therapy, triazine derivatives are being explored as scaffolds for hybrid anticancer drugs. A novel series of 2,4,6-trisubstituted 1,3,5-triazine (B166579) derivatives carrying both a 2-chloroethyl group (characteristic of nitrogen mustards) and oligopeptide moieties have been designed and synthesized. nih.gov These hybrids aim to combine the DNA alkylating properties of nitrogen mustards with the potential for targeted delivery conferred by the peptide fragments. One such derivative with an Ala-Ala-OMe substituent has shown significant cytotoxicity in human colon cancer cell lines, inducing apoptosis through the attenuation of intracellular signaling pathways. nih.gov
Triazine-based dendrimers are also emerging as a promising platform for drug delivery. mdpi.com These well-defined macromolecules can be functionalized with therapeutic agents and targeting ligands. For instance, triazine dendrimers have been conjugated with paclitaxel (B517696) and targeting ligands for prostate-specific membrane antigen (PSMA) to enhance drug delivery to prostate tumors. mdpi.com
Furthermore, the reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is being harnessed for the synthesis of chiral derivatives. The reaction of CDMT with L-Proline derivatives leads to the formation of chiral dichloro-s-triazines (DCTs), which have potential applications in enantio-separation due to their high molar absorbance and ease of further derivatization. researchgate.net
Integration into Hybrid Material Systems and Nanotechnology
The unique electronic and structural properties of the triazine ring are being leveraged in the development of advanced materials and nanotechnologies. The ability to introduce various functional groups onto the triazine core allows for the fine-tuning of material properties for specific applications.
In the field of organic electronics, derivatives of 2-chloro-4,6-diphenyl-1,3,5-triazine are being used as important intermediates in the synthesis of novel bipolar host materials for highly efficient phosphorescent organic light-emitting diodes (OLEDs). chemicalbook.com These materials are designed to have high thermal stability and beneficial photophysical properties, which are crucial for the performance and longevity of OLED devices. nih.gov Triazine-based aromatic dendrimers are also being investigated for their potential in OLEDs, where their well-defined structures can lead to improved charge transport and light emission characteristics. nih.gov
Triazine derivatives are also finding applications as photocatalysts. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been shown to be highly efficient and selective photocatalysts for the oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nih.gov
In the realm of polymer science and nanotechnology, triazine derivatives are being used as crosslinking agents to create novel hydrogels. For example, a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative has been synthesized and used to crosslink chitosan, forming thermo- and pH-responsive hydrogels. nih.gov These materials have potential applications in controlled drug release. nih.gov
Furthermore, triazine dendrimers are being integrated into hybrid material systems by anchoring them onto solid surfaces such as silica, mesoporous alumina, and polystyrene. mdpi.com These functionalized materials have shown promise in separation technologies, for instance, in the separation of volatile organic compounds from gas streams. mdpi.com The combination of triazine dendrimers with metal nanoparticles is another active area of research, with potential applications in catalysis and sensing. mdpi.com
Development of Sustainable Synthetic Routes and Methodologies
In line with the growing emphasis on green chemistry, researchers are actively developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. These efforts focus on improving reaction efficiency, reducing waste, and utilizing less hazardous reagents and solvents.
One notable advancement is the development of a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives. nih.gov This method utilizes water as a solvent and can produce high yields of the desired products in a significantly shorter time (e.g., 5 minutes) compared to conventional heating methods. nih.gov A green chemistry analysis has shown this sonochemical approach to be substantially more environmentally friendly than classical methods. nih.gov
High-yield synthesis methods that incorporate solvent recovery are also being developed. For example, a preparation method for 2-chloro-4,6-dimethoxy-1,3,5-triazine has been reported that achieves a yield of up to 91% and includes the recovery of the heptane (B126788) solvent used for recrystallization, thereby reducing production costs and environmental impact. google.compatsnap.com
The use of greener catalysts is another key aspect of sustainable synthesis. A "Green chemistry" approach for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine has been described that uses a bis(tricyclohexylphosphine)nickel(II) dichloride catalyst in tetrahydrofuran (B95107). chemicalbook.com Additionally, methods are being developed that utilize low-cost and readily available raw materials, such as a process for preparing 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride, sodium bicarbonate, and methanol (B129727) with the aid of a catalyst. google.com
Interactive Table: Comparison of Synthetic Methodologies for Triazine Derivatives
| Methodology | Key Features | Advantages | Compound Example | Reference |
| Conventional Heating | Typically involves refluxing in organic solvents | Well-established | 2-chloro-4,6-dimethoxy-1,3,5-triazine | google.com |
| Sonochemical Synthesis | Use of ultrasound, water as solvent | Rapid reaction times, high yields, environmentally friendly | 1,3,5-triazine derivatives | nih.gov |
| High-Yield with Solvent Recovery | High conversion rates, solvent recycling | Reduced cost and waste | 2-chloro-4,6-dimethoxy-1,3,5-triazine | google.compatsnap.com |
| Green Catalysis | Use of less toxic catalysts | Reduced environmental impact | 2-chloro-4,6-diphenyl-1,3,5-triazine | chemicalbook.com |
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-4,6-diphenoxy-1,3,5-triazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves stepwise nucleophilic substitution of cyanuric chloride with phenoxide anions. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both cyanuric chloride and phenolic nucleophiles .
- Base selection : Triethylamine (TEA) or sodium hydride (NaH) is used to deprotonate phenols, ensuring efficient substitution. Excess base can lead to side reactions, such as over-chlorination .
- Temperature control : Reactions are performed at 0–5°C for the first substitution (to avoid tri-substitution) and room temperature for subsequent steps.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from toluene is employed to isolate the product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : -NMR confirms phenoxy group integration (aromatic protons at δ 6.8–7.5 ppm), while -NMR identifies triazine carbons (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (e.g., [M+H] at m/z 325.04) .
- Melting point : A sharp melting range (138–140°C) indicates purity .
- XRD : Single-crystal X-ray diffraction confirms planar triazine core and dihedral angles between phenyl rings .
Advanced Research Questions
Q. How does this compound act as a coupling reagent in peptide synthesis, and what mechanisms prevent racemization?
Methodological Answer: The compound activates carboxylic acids via formation of a reactive triazinyl ester intermediate. Key features:
- Activation step : Reacts with carboxylic acids in the presence of N-methylmorpholine (NMM) to form an acyloxy-triazine intermediate, which is attacked by amines without racemization due to mild, anhydrous conditions (e.g., THF at 0°C) .
- Comparative efficiency : Outperforms DMTMM (4,6-dimethoxy analog) in sterically hindered couplings due to reduced electron-withdrawing effects of phenoxy groups .
Q. What computational methods elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How do advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?
Methodological Answer:
- Photo-Fenton degradation : At pH 3, hydroxyl radicals (•OH) cleave the triazine ring, producing chloride ions and 2-amino-4,6-diphenoxy-1,3,5-triazine as a stable intermediate.
- Analytical methods :
Q. How does substituent variation on the triazine core (e.g., phenoxy vs. methoxy) impact reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-donating effects : Phenoxy groups increase electron density on the triazine ring compared to methoxy, reducing electrophilicity but enhancing stability.
- Experimental comparison :
Q. What solvent and base combinations maximize regioselectivity in triazine functionalization?
Methodological Answer:
- Polar aprotic solvents : DMF enhances solubility of aromatic nucleophiles but risks tri-substitution; THF balances reactivity and selectivity .
- Steric hindrance : Bulky bases (e.g., DIPEA) improve mono-substitution by slowing subsequent reactions. For example, using DIPEA in THF at 0°C achieves 80% mono-substitution .
Q. What challenges arise in large-scale synthesis, and how are they mitigated?
Methodological Answer:
- Scaling issues :
- Yield optimization : Automated pH monitoring ensures precise base addition, reducing over-chlorination .
Q. How do structural modifications influence the compound’s application in OLEDs or catalysis?
Methodological Answer:
Q. What advanced analytical strategies resolve contradictions in degradation pathway studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
